molecular formula C19H15N3O3S B2860463 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034476-83-8

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2860463
CAS RN: 2034476-83-8
M. Wt: 365.41
InChI Key: BUFDTNXKCBPLKU-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications

Luminescence Properties

Thiophene-derivatized pybox and its lanthanide ion complexes, including compounds related to thiophene and pyridine moieties, have been studied for their luminescent properties. These complexes are known to exhibit significant luminescence in the solid state and in solutions, demonstrating potential applications in materials science for sensors, optical devices, and bioimaging technologies. High quantum yields for red and green emission highlight their utility in creating advanced luminescent materials (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Antimicrobial and Antitumor Activity

Research into novel heterocycles incorporating a thiadiazole moiety has shown promise in developing new antimicrobial agents. These compounds have been evaluated for their effectiveness against the cotton leafworm, suggesting potential applications in agricultural pest management and the development of new insecticidal compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Furthermore, the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been investigated, showing that some of these compounds exhibit promising inhibitory effects on different cell lines. This highlights their potential in developing new antitumor medications and therapeutic approaches (Albratty, El-Sharkawy, & Alam, 2017).

Development of Novel Inhibitors

A study focusing on the development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA emphasizes the role of chemical derivatives in combating infectious diseases. The research identified promising compounds that inhibited the target enzyme and showed activity against drug-sensitive and -resistant Mycobacterium tuberculosis strains, indicating potential applications in treating tuberculosis (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFDTNXKCBPLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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